molecular formula C22H30O2 B12768288 Bishomoretinoic acid CAS No. 6722-00-5

Bishomoretinoic acid

Cat. No.: B12768288
CAS No.: 6722-00-5
M. Wt: 326.5 g/mol
InChI Key: CWAIPBKZSWRXCS-SNVHKSNESA-N
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Description

Bishomoretinoic acid is a synthetic derivative of retinoic acid, a metabolite of vitamin A. Retinoic acid plays a crucial role in cellular differentiation, proliferation, and apoptosis. This compound is designed to mimic these biological activities with enhanced stability and efficacy. It is primarily used in scientific research to study retinoid signaling pathways and their implications in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bishomoretinoic acid typically involves the modification of retinoic acid through a series of chemical reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran. The process may also involve steps like esterification and hydrolysis to achieve the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Bishomoretinoic acid undergoes various chemical reactions, including:

    Oxidation: Converts this compound into its oxidized forms, often using reagents like potassium permanganate.

    Reduction: Reduces this compound to its corresponding alcohols using agents like lithium aluminum hydride.

    Substitution: Involves replacing functional groups in this compound with other groups, often using nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Produces oxidized derivatives such as aldehydes and ketones.

    Reduction: Yields alcohols and other reduced forms.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bishomoretinoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study retinoid chemistry and develop new synthetic methodologies.

    Biology: Investigates the role of retinoid signaling in cellular differentiation and development.

    Medicine: Explores potential therapeutic applications in treating skin disorders, cancers, and neurodegenerative diseases.

    Industry: Utilized in the development of cosmetic products and pharmaceuticals due to its stability and efficacy.

Mechanism of Action

Bishomoretinoic acid exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene transcription . Upon binding, these receptors form heterodimers that regulate the expression of target genes involved in cellular differentiation, proliferation, and apoptosis. The molecular targets include genes related to cell cycle regulation, apoptosis, and differentiation pathways.

Comparison with Similar Compounds

Similar Compounds

    All-trans-retinoic acid: A natural metabolite of vitamin A with similar biological activities but less stability.

    13-cis-retinoic acid: Another retinoid with applications in acne treatment but different receptor binding affinities.

    9-cis-retinoic acid: Binds to both RARs and RXRs, offering a broader range of biological activities.

Uniqueness

Bishomoretinoic acid is unique due to its enhanced stability and efficacy compared to natural retinoids. Its synthetic nature allows for modifications that can tailor its biological activities for specific research or therapeutic applications. Additionally, its ability to selectively bind to retinoic acid receptors makes it a valuable tool in studying retinoid signaling pathways.

Properties

CAS No.

6722-00-5

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

(2E,4E,6E,8E,10E)-5,9-dimethyl-11-(2,6,6-trimethylcyclohexen-1-yl)undeca-2,4,6,8,10-pentaenoic acid

InChI

InChI=1S/C22H30O2/c1-17(11-7-13-21(23)24)9-6-10-18(2)14-15-20-19(3)12-8-16-22(20,4)5/h6-7,9-11,13-15H,8,12,16H2,1-5H3,(H,23,24)/b9-6+,13-7+,15-14+,17-11+,18-10+

InChI Key

CWAIPBKZSWRXCS-SNVHKSNESA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=O)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC(=O)O)C)C

Origin of Product

United States

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